REACTION_CXSMILES
|
ClC1C=C2C(C=CC(C)=N2)=CC=1O.[Br:14][C:15]1[C:24]([O:25]C)=[C:23]([CH3:27])[CH:22]=[C:21]2[C:16]=1[CH:17]=[CH:18][C:19]([C:28]([F:31])([F:30])[F:29])=[N:20]2>>[Br:14][C:15]1[C:24]([OH:25])=[C:23]([CH3:27])[CH:22]=[C:21]2[C:16]=1[CH:17]=[CH:18][C:19]([C:28]([F:29])([F:30])[F:31])=[N:20]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2C=CC(=NC2=C1)C)O
|
Name
|
5-bromo-6-methoxy-7-methyl-2-(trifluoromethyl)quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=NC2=CC(=C1OC)C)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=NC2=CC(=C1O)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |